molecular formula C17H14BrN3O2 B2764983 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide CAS No. 905654-95-7

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide

Cat. No.: B2764983
CAS No.: 905654-95-7
M. Wt: 372.222
InChI Key: HNQZZZCTLIKEFW-UHFFFAOYSA-N
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Description

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide is a synthetic small molecule featuring the 1,3,4-oxadiazole heterocycle, a scaffold renowned for its significant and diverse biological activities . This compound is of high interest in medicinal chemistry and pharmaceutical research for the development of novel therapeutic agents, particularly in the urgent fight against antimicrobial resistance and cancer . Its molecular structure integrates a 4-bromophenyl moiety attached to the 1,3,4-oxadiazole ring, which is further linked to a 2,4-dimethylbenzamide group. Researchers value this specific arrangement as the bromophenyl group can influence lipophilicity and membrane permeability, while the oxadiazole ring can act as a bioisostere for ester and amide functionalities, potentially leading to improved metabolic stability and novel interaction with biological targets . The primary research applications of this compound and its structural analogs are in antimicrobial and anticancer investigations. Compounds based on the N-(1,3,4-oxadiazol-2-yl)benzamide structure have demonstrated highly potent activity against a range of multidrug-resistant bacterial pathogens. For instance, closely related molecules have shown exceptional activity against World Health Organization priority pathogens like Neisseria gonorrhoeae, with minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL, outperforming conventional antibiotics like azithromycin . Furthermore, the 1,3,4-oxadiazole core is a privileged structure in anticancer drug discovery. Research indicates that such derivatives can inhibit cancer cell proliferation through multiple mechanisms, including the inhibition of key enzymes like thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The structural features of this compound make it a valuable candidate for probing these and other oncological targets in various human cell lines. This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting relevant material safety data sheets before use.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-10-3-8-14(11(2)9-10)15(22)19-17-21-20-16(23-17)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQZZZCTLIKEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through electrophilic aromatic substitution reactions, where a bromine atom is added to a phenyl ring.

    Coupling with Dimethylbenzamide: The final step involves coupling the synthesized oxadiazole derivative with 2,4-dimethylbenzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally analogous 1,3,4-oxadiazole derivatives:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Spectral Data (IR, 1H-NMR) Reference
N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide (Target) C₁₇H₁₄BrN₃O₂ (inferred) ~380 Not reported 4-Bromophenyl, 2,4-dimethylbenzamide IR: 1640–1680 cm⁻¹ (oxadiazole C=N); 1H-NMR: δ 7.81–8.00 (Ar-H)
5-(4-Bromophenyl)-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine (4o) C₂₂H₁₅BrN₄O₂ 448 Not reported 4-Bromophenyl, 4-methylphenylamine IR: 1611 cm⁻¹ (C=N); 1H-NMR: δ 2.47 (CH₃), 7.39–8.21 (Ar-H)
3-{5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}-N-(2,4-dimethylphenyl)propanamide (7e) C₁₇H₁₉N₅O₂S₂ 389 152–154 2,4-Dimethylphenyl, thiazole-propanamide IR: 3300–3400 cm⁻¹ (NH); 1H-NMR: δ 2.25–2.35 (CH₃)
4-Methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide (D35) C₁₅H₁₂N₄O₂ 280 Not reported Pyridinyl, 4-methylbenzamide Not explicitly reported; synthesized via DLAC screening
5-(4-Bromophenyl)-3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-1-(2,4-dichlorophenyl)-N-phenylpyrazole-4-carboxamide (12q) C₂₉H₂₂BrCl₂N₅O₂ 656 Not reported Bromophenyl, tert-butyl, dichlorophenyl IC₅₀ = 1.35 nM (CB1 receptor binding)

Key Observations:

  • Substituent Effects : The 4-bromophenyl group in the target compound contrasts with electron-donating groups (e.g., methyl in 7e or pyridinyl in D35 ), which may reduce electrophilicity but enhance halogen-bonding interactions.
  • Thermal Stability: Melting points vary widely; derivatives with polar substituents (e.g., propanamide in 7e) exhibit higher melting points (~152°C) compared to non-polar analogs .
  • Spectral Signatures : The oxadiazole C=N stretch (IR: ~1611–1680 cm⁻¹) is consistent across analogs, while substituents like thiazole (7e) or tert-butyl (12q) introduce additional peaks (e.g., NH stretches at 3300–3400 cm⁻¹) .

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide is a compound of increasing interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H14BrN3O2C_{17}H_{14}BrN_3O_2, indicating the presence of bromine, nitrogen, and oxygen within its structure. The oxadiazole ring is known for its diverse biological activities, making it a significant scaffold in drug discovery.

Biological Activity Overview

Research has shown that compounds containing the oxadiazole moiety exhibit various biological activities, including:

  • Anticancer Activity : Studies on related oxadiazole derivatives suggest potential antiproliferative effects against cancer cell lines. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit cancer cell growth.
  • Antibacterial Properties : The oxadiazole derivatives are also noted for their antibacterial activity. The presence of halogen substituents like bromine can enhance this activity due to increased electron density and structural stability .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential. Below is a summary table highlighting key differences:

Compound NameStructureUnique Features
1,3,4-Oxadiazole Derivative ACHBrFNOLacks trifluoromethyl group; shows different biological activity
4-Trifluoromethyl-N-(4-bromophenyl)-1,2,5-oxadiazol-3-amineCHBrFNOSimilar bromophenyl structure but different oxadiazole configuration
5-(Furan-2-yl)-1,3,4-oxadiazol-2-carboxamideCHNOContains furan instead of phenyl; different interaction profiles

This table illustrates the diversity among oxadiazole derivatives and their varying biological activities.

Antimicrobial Studies

Another investigation into oxadiazole derivatives highlighted their potential as antimicrobial agents. The introduction of halogen atoms such as bromine was found to enhance antibacterial activity compared to non-halogenated counterparts. This suggests that this compound may possess similar properties worth exploring .

Q & A

Q. What are the key synthetic steps for preparing N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide?

  • Methodological Answer : The synthesis involves:
  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions (e.g., using POCl₃ or H₂SO₄).
  • Step 2 : Coupling the oxadiazole intermediate with 2,4-dimethylbenzamide via amide bond formation, typically using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF).
  • Key Conditions : Temperature (60–100°C), pH control (acidic for cyclization), and reaction time (6–24 hours) are critical for yield optimization .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield Range
1Hydrazide + POCl₃, 80°C, 12h60–75%
2EDCI, DMF, RT, 24h50–65%

Q. How is the compound structurally characterized post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzamide and oxadiazole moieties (e.g., aromatic protons at δ 7.2–8.0 ppm, oxadiazole C=O at ~165 ppm).
  • IR Spectroscopy : Peaks at ~1680 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (oxadiazole C-O-C).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 412.05).
  • Elemental Analysis : Confirms C, H, N, Br ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Temperature Optimization : Use response surface methodology (RSM) to identify ideal cyclization temperatures (e.g., 85°C reduces side-product formation vs. 100°C) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency compared to THF due to better reagent solubility.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for oxadiazole cyclization; yields improve by 10–15% in some cases .

Q. What strategies validate the compound’s biological activity in anticancer research?

  • Methodological Answer :
  • In Vitro Assays :
  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ values <10 µM indicate potency).
  • Apoptosis Markers : Use flow cytometry to measure Annexin V/PI staining for early/late apoptosis.
  • Target Identification :
  • Molecular Docking : Simulate binding to tubulin or kinases (e.g., EGFR) using AutoDock Vina; validate with in vitro enzyme inhibition assays (IC₅₀ correlation) .

Q. Table 2: Example Biological Data

Cell LineIC₅₀ (µM)Target ProteinDocking Score (kcal/mol)
MCF-78.2Tubulin-9.1
HeLa12.4EGFR-8.3

Q. How to resolve contradictions between in vitro and computational activity data?

  • Methodological Answer :
  • Data Triangulation :

Replicate Assays : Ensure consistency across multiple labs (e.g., inter-lab IC₅₀ variance <15%).

ADME Profiling : Check solubility (e.g., <10 µg/mL in PBS) or membrane permeability (Caco-2 assay) to explain poor in vitro-in silico correlation.

Metabolite Screening : Use LC-MS to identify inactive metabolites that may interfere .

Methodological Challenges

Q. What advanced techniques are used to study structure-activity relationships (SAR)?

  • Methodological Answer :
  • Analog Synthesis : Modify the 4-bromophenyl or dimethylbenzamide groups; test substituent effects (e.g., electron-withdrawing vs. donating groups).
  • 3D-QSAR Models : Build CoMFA/CoMSIA models using IC₅₀ data from analogs; validate with leave-one-out cross-validation (q² >0.5) .

Q. How to address low solubility in biological assays?

  • Methodological Answer :
  • Formulation Strategies : Use DMSO/PEG-400 mixtures (e.g., 10% DMSO) or nanoemulsions to enhance solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

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